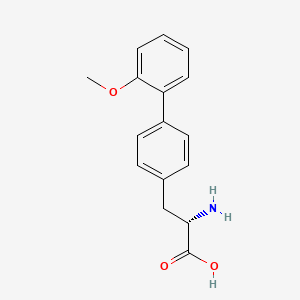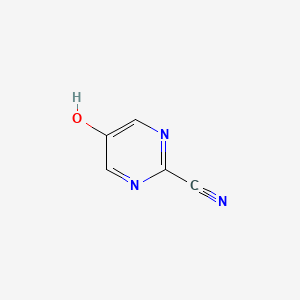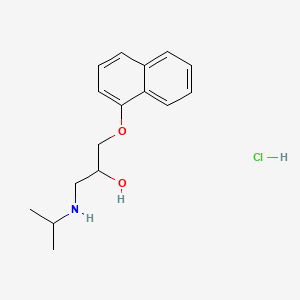
Phenylhydrazine Oxalate
概要
説明
Phenylhydrazine Oxalate is a chemical compound with the formula C₁₂H₁₆N₄·2C₂H₂O₄. It is a white crystalline solid that reacts with water to form acidic products . This compound is often used as a reaction intermediate in various chemical processes.
作用機序
Target of Action
Phenylhydrazine Oxalate, also known as Ethanedioic acid; phenyldiazane, primarily targets hemoglobin in red blood cells . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .
Mode of Action
This compound interacts with hemoglobin in the presence of molecular oxygen to generate superoxide . This interaction results in the oxidation of hemoglobin, leading to the formation of methemoglobin and other hemoglobin breakdown products . The generation of superoxide is monitored by following the reduction of ferricytochrome c or the oxidation of epinephrine .
Biochemical Pathways
This compound affects the hemoglobin oxidation pathway . The oxidation of hemoglobin by this compound leads to the formation of superoxide and hydrogen peroxide . This process results in hemoglobin degradation and erythrocyte lysis .
Pharmacokinetics
It is primarily used for research and development purposes .
Result of Action
The action of this compound on hemoglobin leads to the formation of methemoglobin and other hemoglobin breakdown products . This can result in hemolytic anemia , a condition characterized by the destruction of red blood cells . The compound also induces reticulocytosis, increased osmotic resistance, free plasma hemoglobin, mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), and extramedular hematopoiesis in the spleen and liver .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of certain oxidants at different relative humidity levels can have a significant influence on atmospheric oxalate . Additionally, the pH level can also impact the formation of oxalate . Dust particles in the environment can also affect the levels of atmospheric oxalate .
生化学分析
Biochemical Properties
It is known that phenylhydrazine, a related compound, can react with α,β-unsaturated ketones under thermal conditions . This suggests that Phenylhydrazine Oxalate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as pyrazolines have been found to be pharmacologically active . They are present in several marketed molecules with a wide range of uses, which has established their importance in pharmaceutical and agricultural sectors, as well as in industry .
Molecular Mechanism
It is known that phenylhydrazine can form oximes or hydrazones in a reaction with O, which is a reversible formation of a hemiketal . Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that phenylhydrazine can be used in the synthesis of various phenazines .
Dosage Effects in Animal Models
Phenylhydrazine has been used to induce acute hemolytic anemia in animal models .
Metabolic Pathways
Dysregulated glycine-oxalate metabolism has been observed in patients and mice with atherosclerosis . Oxalate overload due to loss of alanine-glyoxylate aminotransferase (AGXT) or hydroxy-L-proline supplementation aggravates pro-oxidant/inflammatory responses, hypercholesterolemia, and atherosclerosis .
Transport and Distribution
Oxlt, the oxalate transporter of Oxalobacter formigenes, is a member of the Major Facilitator Superfamily of transporters (MFS), one of the largest groups of membrane proteins with substantial relevance to solute transport physiology, pharmacology, and possible drug development .
Subcellular Localization
Tools such as LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, can be used to predict the localization of plant proteins or the localization of eukaryotic effector proteins to chloroplasts, mitochondria or nuclei in the plant cell .
準備方法
Synthetic Routes and Reaction Conditions: Phenylhydrazine Oxalate is typically synthesized by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide . The reaction conditions involve maintaining low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions: Phenylhydrazine Oxalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
科学的研究の応用
Phenylhydrazine Oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds, including pyrazoles and indoles.
Biology: It is used to induce acute hemolytic anemia in animal models for studying blood disorders.
Industry: It is used in the production of dyes and pigments.
類似化合物との比較
Phenylhydrazine: Similar in structure but lacks the oxalate component.
Hydrazine: A simpler hydrazine derivative without the phenyl group.
Azo Compounds: Formed through the oxidation of phenylhydrazine derivatives.
Uniqueness: Phenylhydrazine Oxalate is unique due to its dual functionality as both a hydrazine derivative and an oxalate salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
特性
IUPAC Name |
oxalic acid;phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOMPZNJCCVZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703271 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37887-33-5 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylhydrazine Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)](/img/structure/B3028830.png)

![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)

